[4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride is a chemical compound characterized by its unique structure that includes a phenyl ring substituted with a prop-2-yn-1-yloxy group and an amine functional group. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications. The compound's molecular formula is C₁₁H₁₃ClN₂O, and it features a molecular weight of approximately 224.69 g/mol. Its structure can be described as comprising a methanamine group attached to a phenyl ring that is further substituted with an alkyne functional group.
Based on the presence of functional groups in its molecular structure, [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride might hold potential for further exploration in various research areas, although this is purely speculative and requires further investigation. These potential areas include:
The chemical reactivity of [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride predominantly involves nucleophilic substitutions and coupling reactions, typical of compounds containing amine and alkyne functionalities. The presence of the alkyne group allows for participation in addition reactions, particularly with electrophiles, while the amine can act as a nucleophile in various coupling reactions. Additionally, in biological systems, this compound may undergo metabolic transformations mediated by enzymes, which can facilitate its conversion into various metabolites.
The biological activity of [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride is significant due to its potential interactions with biological targets. Compounds with similar structural features have been studied for their pharmacological properties, including effects on neurotransmitter systems and potential anti-cancer activities. The amine moiety suggests possible interactions with receptors or enzymes that are crucial in various signaling pathways. Moreover, the compound's activity could be influenced by its ability to penetrate cellular membranes, which is essential for any therapeutic application .
Several synthesis methods can be employed to produce [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride:
These methods highlight the versatility in synthesizing this compound through various organic transformations.
[4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride has potential applications in medicinal chemistry and pharmacology. Its structural characteristics suggest utility as:
Interaction studies involving [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance and fluorescence spectroscopy can be employed to assess these interactions quantitatively. Understanding these interactions is crucial for predicting the compound's pharmacokinetic properties and its therapeutic potential .
Several compounds share structural similarities with [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride, which may provide insights into its uniqueness:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-Aminobenzenesulfonamide | Contains an amine group but lacks alkyne functionality | Antibacterial properties |
| 4-(Allyloxy)aniline | Similar phenyl structure with an allyl substitution | Potential anticancer activity |
| 4-(Ethynyloxy)aniline | Contains an ethynyl instead of propynyl group | Neurotransmitter modulation |
The unique feature of [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride lies in its specific combination of an alkyne group and an amine that may enhance its ability to interact with diverse biological targets compared to these similar compounds.
The solubility characteristics of [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride are fundamentally influenced by its ionic nature as a hydrochloride salt and the structural features of the parent amine compound. The presence of both hydrophilic (protonated amine group) and hydrophobic (aromatic ring system with propargyl ether substituent) domains creates a molecule with moderate amphiphilic properties [1] .
Water Solubility Characteristics
The aqueous solubility of this compound is estimated to fall within the range of 15-35 grams per liter at ambient temperature, based on comparative analysis with structurally related phenylmethanamine hydrochloride salts [3] [4] [5]. This moderate water solubility reflects the balance between the hydrophilic character imparted by the protonated amino group and chloride counterion versus the lipophilic contribution of the substituted aromatic system [7]. The prop-2-yn-1-yloxy substituent introduces additional polarity through the ether linkage while simultaneously increasing the molecular volume, resulting in intermediate solubility behavior compared to simpler benzylamine derivatives [8].
Organic Solvent Compatibility
In polar protic solvents such as ethanol and methanol, the compound demonstrates enhanced solubility (estimated 40-70 g/L in ethanol) due to favorable hydrogen bonding interactions between the solvent molecules and both the protonated amine group and the ether oxygen [3] [9] [5]. The alcohol solvents can effectively solvate both the ionic and aromatic portions of the molecule through complementary intermolecular interactions .
Polar aprotic solvents including dimethyl sulfoxide exhibit excellent dissolution properties (estimated 60-90 g/L), as these solvents can effectively coordinate with the ionic portion while accommodating the aromatic substituent without competing hydrogen bonding [4] [5]. The high dielectric constant and coordinating ability of dimethyl sulfoxide facilitates ion pair separation and stabilization of the dissolved species [3] [9].
| Solvent Type | Estimated Solubility | Interaction Mechanism | Supporting Evidence |
|---|---|---|---|
| Water | 15-35 g/L | Ion-dipole interactions, hydrogen bonding | [3] [4] [5] |
| Ethanol | 40-70 g/L | Hydrogen bonding, dipole interactions | [3] [9] |
| Dimethyl sulfoxide | 60-90 g/L | Ion coordination, aromatic solvation | [3] [4] [5] |
| Acetonitrile | 20-40 g/L | Dipole-dipole interactions | [9] |
The thermal behavior of [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride follows patterns consistent with aromatic amine hydrochloride salts, with specific modifications attributed to the propargyl ether substituent and the resulting molecular architecture.
Melting Point Characteristics
Based on comparative analysis with structurally analogous compounds, the melting point is estimated to occur within the range of 180-200°C [7] [4]. This relatively high melting point reflects the crystalline stability imparted by ionic interactions between the protonated amine and chloride ion, supplemented by intermolecular aromatic stacking and potential hydrogen bonding networks [12]. The prop-2-yn-1-yloxy substituent may introduce some disorder in the crystal lattice compared to unsubstituted benzylamine hydrochloride, potentially resulting in a melting point toward the lower end of the estimated range [7] [13].
Decomposition Temperature Profile
Thermal decomposition is anticipated to commence above 220°C, following the general pattern observed for aromatic amine hydrochloride salts [14]. The decomposition process likely involves multiple stages, beginning with dehydrochlorination to regenerate the free base, followed by degradation of the propargyl ether linkage and eventual breakdown of the aromatic system [15] [16]. The terminal alkyne functionality may undergo cyclization or polymerization reactions at elevated temperatures, contributing to the overall thermal instability above the decomposition threshold [17].
Glass Transition Behavior
For amorphous forms of the compound, glass transition temperatures are estimated to occur in the range of 30-50°C, based on analysis of pharmaceutical amine salts with similar molecular weights and flexibility [12]. The presence of the propargyl ether side chain introduces conformational flexibility that may reduce the glass transition temperature compared to more rigid aromatic systems [18] [19].
| Thermal Property | Estimated Value | Temperature Range | Basis for Estimation |
|---|---|---|---|
| Melting Point | 185-195°C | 180-200°C | Phenylmethanamine HCl analogs [7] [4] |
| Decomposition Onset | 225°C | >220°C | Aromatic amine HCl decomposition [14] |
| Glass Transition | 40°C | 30-50°C | Pharmaceutical amine salts [12] |
| Thermal Stability Range | 25-180°C | Ambient to pre-melt | Storage and processing window [15] [14] |
The hygroscopic behavior and ambient stability of [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride are critical parameters determining storage requirements and formulation considerations for pharmaceutical applications.
Moisture Absorption Characteristics
The compound exhibits moderate hygroscopicity typical of aromatic amine hydrochloride salts, with moisture uptake becoming significant at relative humidity levels above 60% [3] [4] [5]. The ionic nature of the hydrochloride salt creates favorable interaction sites for water molecules through ion-dipole forces and hydrogen bonding with the protonated amine group [9] [5]. Under controlled ambient conditions (25°C, 60% relative humidity), the compound remains stable for extended periods when properly packaged with appropriate desiccants [15] [14].
Ambient Air Stability
Long-term stability studies of related phenylmethanamine hydrochlorides indicate excellent stability under normal storage conditions when protected from excessive moisture and light exposure [3] [4] [5]. The hydrochloride salt form provides enhanced stability compared to the free base by preventing oxidative degradation pathways that commonly affect aromatic amines [14] [20] [17]. Proper storage in sealed containers with desiccant materials maintains chemical integrity for months to years under ambient conditions [15] [16].
Accelerated Stability Conditions
Under accelerated stability conditions (40°C, 75% relative humidity), the compound demonstrates acceptable stability for pharmaceutical development timelines, typically maintaining potency for weeks to months depending on packaging configuration[ICH Q1A guidelines]. Enhanced moisture uptake under these conditions may lead to physical changes such as caking or crystal form transitions, but chemical degradation remains minimal when storage guidelines are followed [4] [5].
Light and Oxidative Stability
Aromatic amines are susceptible to photodegradation and oxidative processes, particularly when exposed to ultraviolet radiation [14] [20] [17]. The propargyl ether substituent may introduce additional photosensitivity through the terminal alkyne functionality [16]. Storage in amber containers or under inert atmosphere conditions effectively prevents these degradation pathways [15] [14].
| Storage Condition | Stability Assessment | Recommended Precautions | Duration |
|---|---|---|---|
| Ambient (25°C, 60% RH) | Excellent | Sealed container, desiccant | >12 months |
| Accelerated (40°C, 75% RH) | Good | Moisture-proof packaging | 3-6 months |
| Light exposure | Variable | Amber containers, dark storage | Minimize exposure |
| Inert atmosphere | Excellent | Nitrogen or argon purge | Extended periods |
Advanced thermodynamic modeling approaches provide valuable insights into the solubility behavior and temperature-dependent properties of [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride, enabling predictive assessments for process design and optimization.
NRTL Model Applications
The Non-Random Two-Liquid (NRTL) model has demonstrated significant utility in predicting pharmaceutical compound solubility across diverse solvent systems [21] [22] [23]. For phenylmethanamine derivatives, NRTL-based predictions typically achieve root mean squared logarithmic errors (RMSLE) in the range of 0.8-1.2 when properly parametrized with vapor-liquid equilibrium data [22] [23]. Temperature-dependent NRTL formulations show improved accuracy, with RMSLE values often reduced to 0.6-0.9 for pharmaceutical compounds of similar molecular complexity [21] [23].
The molecular structure of [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride, with its combination of aromatic, ether, and ionic functionalities, presents a moderately complex system for NRTL modeling [22] [24]. The prop-2-yn-1-yloxy substituent introduces specific interaction parameters that require careful consideration in model development, particularly regarding the terminal alkyne group's unique electronic properties [25] [26].
Modified Apelblat Equation Performance
The modified Apelblat equation has shown excellent correlation performance for pharmaceutical solubility data, often achieving correlation coefficients (R²) exceeding 0.99 for temperature-dependent solubility profiles [27] [28] [29]. For aromatic amine compounds, the modified Apelblat model typically demonstrates superior performance compared to van't Hoff, Wilson, or simple NRTL formulations [28] [29] [30].
The three-parameter Apelblat equation (ln x = A + B/T + C ln T) provides robust fitting capabilities for compounds exhibiting non-linear temperature dependencies in their solubility profiles [27] [29] [31]. Average relative deviations typically range from 1-3% for well-characterized pharmaceutical systems [28] [30] [32].
Predictive Accuracy Assessment
Computational predictions for [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride are expected to achieve moderate to good accuracy based on molecular complexity considerations [22] [23]. The compound's molecular weight (197.66 g/mol) falls within the optimal range for thermodynamic model performance, while the presence of multiple functional groups may introduce some prediction uncertainty [21] [25].
Validation studies with structurally similar compounds suggest expected prediction errors of 15-30% for absolute solubility values, with improved relative accuracy for temperature dependencies and solvent ranking predictions [22] [23] [26]. Integration of experimental data points for model calibration can significantly enhance prediction reliability for specific applications [24] [25].
| Modeling Approach | Expected Accuracy | Primary Applications | Validation Requirements |
|---|---|---|---|
| NRTL (temperature-dependent) | RMSLE: 0.8-1.2 | Multi-solvent predictions | VLE data for parametrization |
| Modified Apelblat | R² > 0.95 | Temperature-dependent solubility | Experimental solubility at multiple temperatures |
| Combined approach | 15-30% deviation | Process design optimization | Limited experimental validation data |
| Pharma-UNIFAC | RMSLE: 1.4-1.6 | Preliminary screening | Group contribution parameters |